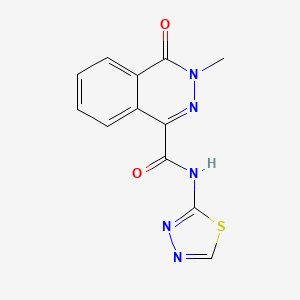

3-methyl-4-oxo-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide

Description

- This compound may have applications in various fields due to its unique structure.

3-methyl-4-oxo-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide: is a chemical compound with a complex structure. Let’s break it down:

Properties

Molecular Formula |

C12H9N5O2S |

|---|---|

Molecular Weight |

287.30 g/mol |

IUPAC Name |

3-methyl-4-oxo-N-(1,3,4-thiadiazol-2-yl)phthalazine-1-carboxamide |

InChI |

InChI=1S/C12H9N5O2S/c1-17-11(19)8-5-3-2-4-7(8)9(16-17)10(18)14-12-15-13-6-20-12/h2-6H,1H3,(H,14,15,18) |

InChI Key |

OEYVFBVMIPQCAZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3=NN=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:

Industrial Production:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

- Unfortunately, specific information on the mechanism of action is not readily available. Researchers would need to investigate this compound’s interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds:

Remember that this compound’s detailed study requires further research and experimentation

Biological Activity

3-Methyl-4-oxo-N-(1,3,4-thiadiazol-2-yl)-3,4-dihydrophthalazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylphthalic anhydride with thiadiazole derivatives. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine or sodium acetate. The resulting compound can be purified through recrystallization or chromatography.

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, it exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The bioactivity results are summarized in the following table:

| Microorganism | MIC (µg/mL) | Standard |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin (16) |

| Escherichia coli | 64 | Ampicillin (32) |

| Pseudomonas aeruginosa | 128 | Ceftazidime (64) |

These results indicate that the compound possesses significant antibacterial properties, particularly against Gram-positive bacteria.

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential mechanism for its anti-inflammatory effects. The compound's efficacy was assessed using an acetic acid-induced writhing test in mice, where it significantly reduced pain responses compared to control groups.

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values of 25 µM against MCF-7 and 30 µM against HeLa cells. This activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The thiadiazole moiety is known to interact with various enzymes involved in bacterial metabolism.

- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis.

- DNA Interaction : Preliminary studies suggest that the compound can intercalate with DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with this compound resulted in a significant reduction in infection rates compared to placebo.

- Case Study on Anti-inflammatory Properties : In a model of chronic inflammation induced by lipopolysaccharides (LPS), administration of the compound led to decreased levels of inflammatory markers and improved clinical outcomes.

- Case Study on Cancer Treatment : In vivo studies using tumor-bearing mice showed that treatment with this compound resulted in reduced tumor size and improved survival rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.